3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22-19-10-9-18(25-14-13-23-11-5-2-6-12-23)15-21(19)26-16-20(22)17-7-3-1-4-8-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGALRQARGWNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of acid catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the chromen-4-one core in the presence of a Lewis acid catalyst.
Attachment of the Piperidin-1-yl Ethoxy Chain: This step involves the nucleophilic substitution reaction where the chromen-4-one derivative reacts with 2-(piperidin-1-yl)ethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Substitution: The phenyl and piperidin-1-yl ethoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives .
Scientific Research Applications
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic 3-phenylcoumarin compound that has generated interest in medicinal chemistry for its potential pharmacological activities. This compound features a phenyl group at the 3-position and a piperidin-1-yl ethoxy chain at the 7-position of the chromen-4-one scaffold. The compound is explored for potential therapeutic applications in treating diseases such as Alzheimer’s and cancer.
Scientific Research Applications
This compound has applications in various scientific fields:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine It is explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
- Industry It may be used in developing new materials or as a precursor in chemical manufacturing.
This compound acts as an inhibitor of acetylcholinesterase (AChE), which is important in treating neurodegenerative diseases like Alzheimer's disease.
Coumarins as Therapeutic Agents
Coumarins, including derivatives of both natural and synthetic origin, are used in medicine for various pharmacological and biological effects, such as anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective properties . Coumarin derivatives can modulate signaling pathways that impact several cell processes and have therapeutic effects against human diseases and cancers, including breast, lung, colorectal, liver, and kidney cancer .
Coumarins in Inflammatory Diseases
Coumarin has demonstrated a therapeutic effect against edema by eliminating proteins and fluid from injured tissue . Imperatorin has an anti-inflammatory effect in lipopolysaccharide-stimulated mouse macrophages by inhibiting the protein expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) . Terpenoid coumarins (umbelliprenin and methyl galbanate) have anti-inflammatory and immunomodulatory effects, demonstrating proliferative effects and the release of interleukin 4 (IL-4) and interferon (INF)-γ upon COX-2 inhibition .
Coumarins in Idiopathic Pulmonary Fibrosis
A compound derived from coumarin, N-(4-((2-((2-oxo-2 H-chromen-4-yl)oxy)phenyl)-2-(piperidin-1-yl)acetamide, showed potent antifibrotic abilities in inhibiting TGF-β-induced total collagen accumulation in NRK-49F cells with low toxicity and macrophage migration . It also suppresses TGF-β1-induced protein expression of COL1A1, α-SMA, and p-Smad3, making it a promising candidate for treating fibrotic diseases .
Coumarins in Parkinson’s Disease
A 3-pyridazinylcoumarin scaffold was reported as the base nucleotide for reversible and selective inhibition against MAO isoforms . The compound 7-bromo-3-(6-bromopyridazine-3yl)coumarin had the highest effectiveness with an IC50 of 60 nM and no cytotoxic effects at the neuronal level and showed promise as an antiparkinsonian candidate in an in vivo mouse model . Additionally, 7-ethoxy-4-methylcoumarin (EMC) has an agonist effect against the dopamine D2 receptor (DRD2), significantly improving motor areas and clinical manifestations of PD in a murine mouse model .
Other Coumarin Derivatives
Another coumarin derivative, 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, has a molecular weight of 409.5 and the molecular formula C24H27NO5 .
Role of Piperidine Moiety
Mechanism of Action
The mechanism of action of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Modifications at Position 7: Amine-Substituted Ethoxy Chains
The 7-ethoxy side chain’s terminal amine group significantly impacts cholinesterase inhibition. Key analogs include:
Key Observations :
- The target compound’s piperidine group confers stronger AChE inhibition (IC₅₀ = 0.42 µM) compared to simpler amines like benzylamino (FM04) but is slightly less potent than its methylated analog G2 (IC₅₀ = 0.38 µM) .
- Lower yields for Compounds 14 and 15 (15.8%) suggest synthetic challenges with HBr salt formation compared to the free base target compound .
Modifications at Position 3: Aromatic Substituents
The phenyl group at position 3 enhances π-π stacking with enzyme active sites. Comparisons include:
Key Observations :
Core Modifications and Halogenation
Substituents on the chromen-4-one core alter electron distribution and binding affinity:
Key Observations :
Biological Activity
3-Phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of 3-phenylcoumarins. This compound has attracted significant attention in medicinal chemistry due to its potential pharmacological activities, particularly as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a phenyl group at the 3-position and a piperidin-1-yl ethoxy chain at the 7-position of the chromenone scaffold, contributing to its unique biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive functions impaired in neurodegenerative conditions.
Target Interaction
The interaction with AChE is characterized by:
- Binding Affinity : The compound shows a significant binding affinity for AChE, with reported IC50 values indicating potent inhibition.
- Kinetic Studies : Kinetic analyses suggest that the compound operates through a mixed-type inhibition mechanism, affecting both the catalytic active site and peripheral anionic site of AChE .
Biological Studies and Findings
Recent studies have explored various aspects of the biological activity of this compound:
Enzyme Inhibition
Research indicates that this compound demonstrates effective inhibition against AChE, with IC50 values reported in the low micromolar range. This positions it as a promising candidate for further development in Alzheimer's therapy .
Neuroprotective Effects
In addition to AChE inhibition, studies have shown that this compound can protect neuronal cells from oxidative stress. For instance, it has been found to significantly reduce hydrogen peroxide-induced cytotoxicity in rat pheochromocytoma (PC12) cells, suggesting its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other coumarin derivatives. Below is a summary table comparing key biological activities:
| Compound Name | AChE Inhibition (IC50 μM) | Neuroprotective Activity | Other Activities |
|---|---|---|---|
| This compound | Low micromolar range | Significant reduction in cytotoxicity | Potential anti-cancer properties |
| Compound A (similar structure) | 0.27 μM | Moderate | Anti-inflammatory effects |
| Compound B (related coumarin) | Higher than 0.5 μM | Minimal | Antimicrobial activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, administration of this compound resulted in improved cognitive functions correlated with reduced AChE activity and increased acetylcholine levels.
- Cell Culture Studies : In vitro studies using PC12 cells demonstrated that treatment with this compound led to enhanced cell viability under oxidative stress conditions, further supporting its neuroprotective claims.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via nucleophilic substitution of a hydroxyl group at the 7-position of the chromenone core with 2-(piperidin-1-yl)ethyl chloride. Key steps include:
- Step 1 : Reacting 7-hydroxy-3-phenyl-4H-chromen-4-one with 1-(2-chloroethyl)piperidine·HCl in the presence of a base (e.g., dry K₂CO₃) in acetone under reflux (60–70°C, 8 hours) .
- Step 2 : Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization.
- Critical factors : Excess alkylating agent (1.5–2.0 eq.), anhydrous conditions, and controlled pH to minimize side reactions. Yields range from 15–75% depending on substituent steric effects .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Answer : Essential characterization methods include:
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.0 ppm, ethoxy methylene protons at δ 4.1–4.5 ppm) .
- HPLC : Validates purity (>98% for biological assays) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 406 for C₂₂H₂₄NO₃) .
- X-ray crystallography (if crystalline): Resolves piperidine-ethoxy conformation relative to the chromenone plane .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Derivatives of 7-(2-piperidinylethoxy)chromen-4-one exhibit:
- Anticancer activity : IC₅₀ values of 1.5–16.9 µM against MCF-7, HepG2, and HeLa cells via apoptosis induction and G1-phase cell cycle arrest .
- Cholinesterase inhibition : Dual AChE/BuChE inhibition (IC₅₀ ~5–10 µM) in Alzheimer’s disease models, attributed to piperidine’s basic nitrogen interacting with enzyme catalytic sites .
Advanced Research Questions
Q. How do structural modifications at the 2-piperidinylethoxy group affect biological potency and selectivity?
- Answer : SAR studies reveal:
- Piperidine substitution : Replacing piperidine with morpholine reduces AChE inhibition by 50%, while adamantyl groups enhance blood-brain barrier permeability .
- Ethoxy linker elongation : Increasing the ethoxy chain from 2 to 4 carbons decreases cytotoxicity (e.g., IC₅₀ shifts from 7.5 µM to >20 µM in MCF-7 cells) due to reduced membrane permeability .
- Electron-withdrawing groups : Trifluoromethyl substituents at the 2-position enhance metabolic stability but reduce aqueous solubility .
Q. What mechanistic insights explain the compound’s dual-target activity (e.g., AChE and cancer pathways)?
- Answer :
- AChE inhibition : The piperidine nitrogen forms a salt bridge with AChE’s Glu199, while the chromenone core π-stacks with Trp86 in the catalytic gorge .
- Anticancer mechanism : The compound induces ROS-mediated apoptosis by inhibiting PI3K/Akt signaling and upregulating pro-apoptotic Bax/Bcl-2 ratios. Flow cytometry and Western blotting are used to validate these pathways .
Q. How do pharmacokinetic challenges (e.g., solubility, bioavailability) limit in vivo efficacy, and what formulation strategies are explored?
- Answer :
- Low solubility : LogP ~3.5 limits aqueous solubility (<10 µg/mL). Strategies include:
- Prodrugs : Phosphate esters at the 7-hydroxy group improve solubility by 10-fold .
- Nanoparticle encapsulation : PLGA nanoparticles enhance bioavailability (AUC increased by 3× in rat models) .
- Metabolic stability : Piperidine N-oxidation by CYP3A4 reduces half-life. Co-administration with CYP inhibitors (e.g., ketoconazole) extends t₁/₂ from 2 to 6 hours .
Q. What computational tools are used to predict target binding and optimize scaffold derivatives?
- Answer :
- Molecular docking (AutoDock Vina) : Predicts binding modes to AChE (PDB: 4EY7) and estrogen receptors .
- QSAR models : 3D descriptors (e.g., polar surface area, H-bond donors) correlate with IC₅₀ values. A QSAR study of 50 derivatives identified a 2.1 Ų optimal polar surface area for blood-brain barrier penetration .
- MD simulations : Reveal stable interactions between the chromenone core and kinase ATP-binding pockets (e.g., CDK2) over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
